molecular formula C5H6IN3 B2669855 2-Hydrazinyl-4-iodopyridine CAS No. 1057393-44-8

2-Hydrazinyl-4-iodopyridine

Cat. No.: B2669855
CAS No.: 1057393-44-8
M. Wt: 235.028
InChI Key: WXDVSPXAYBJQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-4-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-iodopyridine involves its interaction with molecular targets through its hydrazinyl and iodopyridine groups. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it may act as a precursor to compounds that modulate enzyme activity or receptor binding .

Comparison with Similar Compounds

Uniqueness: 2-Hydrazinyl-4-iodopyridine is unique due to the presence of both hydrazinyl and iodopyridine groups, which confer specific reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate for creating a wide range of derivatives .

Properties

IUPAC Name

(4-iodopyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDVSPXAYBJQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1I)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-4-iodopyridine (5000 mg, 20.88 mmol) (commercially available from Frontier Scientific, Inc., Logan Utah) and anhydrous hydrazine (32.8 mL, 1045 mmol, commercially available from Sigma-Aldrich, Milwaukee, Wis.) was heated at 70° C. for 30 minutes. LC-MS indicated complete conversion to desired product. The reaction mixture was concentrated under vacuum, and the solid was washed with water (3×15 mL) and air dried. The gray colored solid was used directly without further purification. m/z (ESI) 236.0 (M+H)+.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2-fluoro-4-iodopyridine (7.00 g, 31.4 mmol) in ethanol (60 mL) was added hydrazine monohydrate (15.23 mL, 314 mmol). The mixture was stirred at 40° C. for 15 h then concentrated. The resulting residue was triturated with 1:1 hexanes/ether. The remaining solid was further triturated with water then dried under vacuum to give the title compound (6.6 g) as a tan solid. LCMS m/z=235.9 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ 4.15 (s, 2H), 6.86 (dd, J=5.2, 1.5 Hz, 1H), 7.13 (d, J=1.5 Hz, 1H), 7.56 (s, 1H), 7.67 (d, J=5.3 Hz, 1H).
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7 g
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15.23 mL
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60 mL
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